molecular formula C6H9N3O2S B3092296 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1226781-80-1

2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No. B3092296
CAS RN: 1226781-80-1
M. Wt: 187.22
InChI Key: BUJWKBIFOTURDW-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole” is a pyrazole pesticide that is 1,3-dimethylpyrazol-5-ol in which the hydrogen at position 4 has been replaced by a 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl group .


Molecular Structure Analysis

The molecular formula of this compound is C14H13F3N2O4S . It is a member of pyrazole pesticides, an aromatic ketone, a sulfone, and a member of (trifluoromethyl)benzenes .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 362.33 g/mol . Further physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Approaches

    The synthesis of substituted tetrahydropyrrolo[3,4-c]pyrazoles, including the 2-(methylsulfonyl) variant, has been achieved through intramolecular nitrilimine cycloaddition to alkynes. This method provides a versatile approach for generating a variety of substituted pyrazoles (Winters, Teleha, & Sui, 2014).

  • Molecular Structure Studies

    Investigations into the molecular structure and conformations of various 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles have been conducted. These studies provide insights into the molecular interactions and stability of these compounds under different conditions (Sagar et al., 2017).

Medicinal Chemistry and Biological Activity

  • Drug Discovery

    The compound has been utilized in medicinal chemistry, particularly in the synthesis of novel pyrazoles for drug discovery. These synthesized compounds have shown potential in various biological properties like antioxidant and anti-breast cancer activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

  • GPR119 Receptor Agonism

    A study focused on designing a novel GPR119 agonist based on the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which highlights its application in receptor-targeted drug development (Futatsugi et al., 2013).

Chemical Reactions and Derivatives

  • Reactions and Derivatives: Research has also been conducted on the synthesis and reactions of various derivatives of 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. These studies contribute to the understanding of the reactivity and potential applications of these compounds in different chemical contexts (Zhu et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, Methylsulfonyl acetonitrile, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole” are not available, there is significant interest in the development of pyrazole derivatives due to their high impact in medicinal chemistry . The focus is on green methodologies, energy-efficient techniques, and the use of benign catalysts .

properties

IUPAC Name

2-methylsulfonyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)9-4-5-2-7-3-6(5)8-9/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJWKBIFOTURDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CNCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 3
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 4
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 5
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 6
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

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